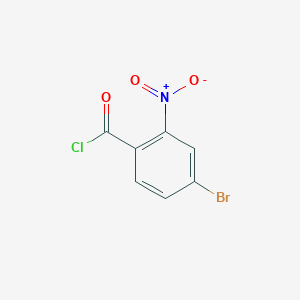

4-Bromo-2-nitrobenzoyl chloride

Descripción general

Descripción

Synthesis Analysis

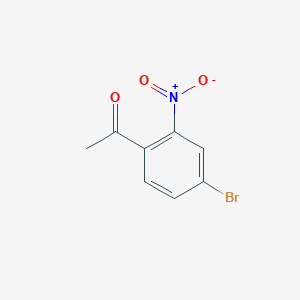

The synthesis of related compounds often involves halogenation and nitration steps, which introduce the respective bromo and nitro groups into the benzene ring. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid, indicating a method that could potentially be adapted for the synthesis of 4-Bromo-2-nitrobenzoyl chloride . Similarly, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is synthesized through a nucleophilic substitution reaction, which could provide insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often determined using X-ray diffraction techniques. For example, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Compounds with bromo and nitro groups are reactive and can undergo various chemical reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in a nucleophilic aromatic substitution with rearrangement . This suggests that this compound could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaromatic compounds are influenced by the presence of electron-withdrawing groups, which can affect their stability and reactivity. The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was investigated using HPLC-UV, indicating that similar studies could be conducted for this compound to determine its stability profile . Additionally, the crystal structure and intermolecular interactions of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole were analyzed, which could provide insights into the solid-state properties of related compounds .

Aplicaciones Científicas De Investigación

Detection Enhancement in Mass Spectrometry

A study by Higashi et al. (2006) found that 4-nitrobenzenesulfonyl chloride, a related compound to 4-bromo-2-nitrobenzoyl chloride, was effective in increasing detection responses in liquid chromatography–mass spectrometry for estrogens. This suggests potential for this compound in enhancing analytical detection methods (Higashi et al., 2006).

Solvolysis Study

Research by Park et al. (2019) on the solvolysis of o-nitrobenzoyl chloride (structurally similar to this compound) in various solvents revealed insights into reaction rates and mechanisms. This information is valuable for understanding the reactivity of related compounds like this compound (Park et al., 2019).

Aromatic Nucleophilic Substitution

Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, a process relevant to this compound. This study contributes to the understanding of aromatic nucleophilic substitution, which could be applicable to the reactions of this compound (Guerrera et al., 1995).

Hydrothermal Synthesis and Fluorescence Properties

A study by Chang-you (2012) on the synthesis of compounds involving nitrobenzoyl hydrazone, related to this compound, sheds light on the potential use of these compounds in hydrothermal synthesis and their fluorescence properties (Chang-you, 2012).

Development of Chemical Sensors

Gupta et al. (2000) utilized compounds like 4-nitrobenzoyl chloride in developing poly(vinyl chloride) based membrane electrodes. Such studies indicate the potential of using this compound in sensor technology (Gupta et al., 2000).

Safety and Hazards

4-Bromo-2-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-bromo-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPXJQLZIGPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596478 | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112734-21-1 | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester](/img/structure/B1286436.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)